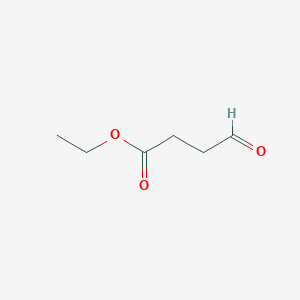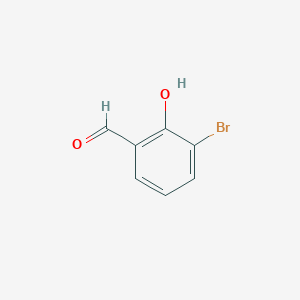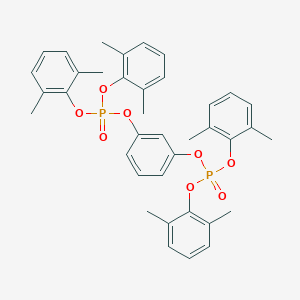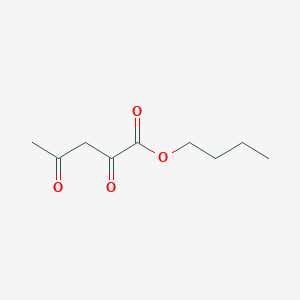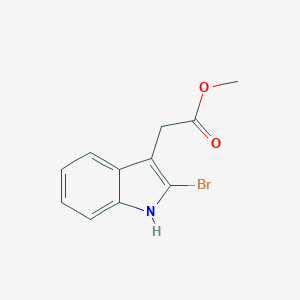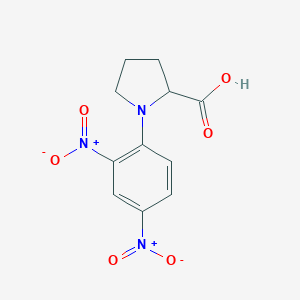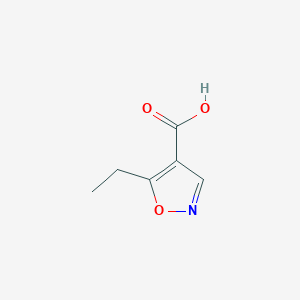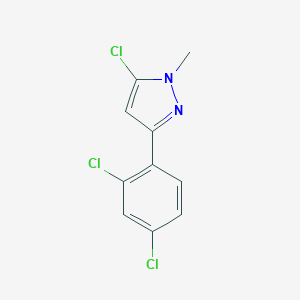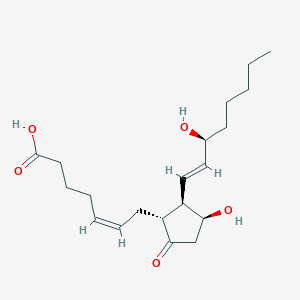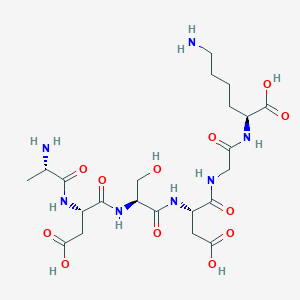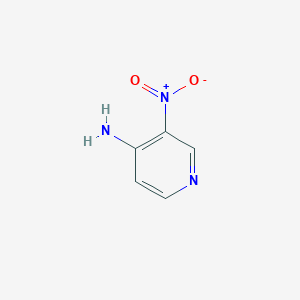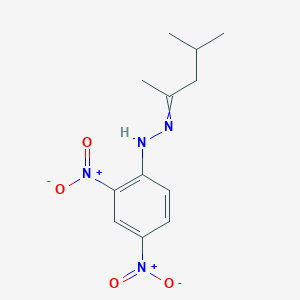
N-(4-methylpentan-2-ylideneamino)-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The aniline and dinitro groups would contribute to the aromaticity of the compound, while the alkyl group would add some steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the nitro groups might make the compound more reactive. The alkyl group could affect the compound’s solubility in different solvents .Scientific Research Applications
Chemical Modifications and Material Science
Compounds like N-(4-methylpentan-2-ylideneamino)-2,4-dinitroaniline might find applications in the development of new materials, given their potential for chemical modifications. For instance, methylene-linked liquid crystal dimers, such as those studied by Henderson and Imrie (2011), highlight the potential for structurally similar compounds to exhibit unique transitional properties and phase behaviors, which could be crucial in the development of advanced liquid crystal displays and other optoelectronic devices (Henderson & Imrie, 2011).
Environmental Chemistry and Toxicology
The environmental fate and impact of chemical compounds, particularly in agriculture and soil chemistry, could be another area of relevance. Studies like that of Grover et al. (1997) on the environmental chemistry of dinitroaniline herbicides, including their degradation, mobility, and persistence, provide insight into how structurally related compounds might interact with the environment and contribute to agricultural practices (Grover et al., 1997).
Pharmacology and Medicinal Chemistry
In pharmacology, the study of compound mechanisms, such as the modulation of immune responses in the treatment of malignant melanoma using D.N.C.B. (Truchetet et al., 1989), demonstrates how chemicals with specific functional groups might be harnessed for therapeutic purposes. Such insights could suggest potential biomedical applications for N-(4-methylpentan-2-ylideneamino)-2,4-dinitroaniline or similar compounds in drug development or as biological response modifiers (Truchetet et al., 1989).
Future Directions
properties
IUPAC Name |
N-(4-methylpentan-2-ylideneamino)-2,4-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4/c1-8(2)6-9(3)13-14-11-5-4-10(15(17)18)7-12(11)16(19)20/h4-5,7-8,14H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLVZDNGQXFBAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278112 |
Source


|
| Record name | 1-(2,4-Dinitrophenyl)-2-(4-methylpentan-2-ylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanone, 4-methyl-, (2,4-dinitrophenyl)hydrazone | |
CAS RN |
1655-42-1 |
Source


|
| Record name | 1-(2,4-Dinitrophenyl)-2-(4-methylpentan-2-ylidene)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1655-42-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

